molecular formula C26H35N3O6S2 B2827051 methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-91-6

methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2827051
CAS No.: 449768-91-6
M. Wt: 549.7
InChI Key: PTDZAXYDLSAISM-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic heterocyclic system is substituted at position 6 with an acetyl group and at position 2 with a 4-(N,N-diisobutylsulfamoyl)benzamido moiety. The methyl ester at position 3 enhances solubility and modulates pharmacokinetic properties. The diisobutylsulfamoyl group contributes to its unique steric and electronic profile, distinguishing it from structurally related analogs.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2/c1-16(2)13-29(14-17(3)4)37(33,34)20-9-7-19(8-10-20)24(31)27-25-23(26(32)35-6)21-11-12-28(18(5)30)15-22(21)36-25/h7-10,16-17H,11-15H2,1-6H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZAXYDLSAISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Molecular Weight Biological Activity
Target Compound 4-(N,N-diisobutylsulfamoyl)benzamido Acetyl Sulfamoyl, acetyl, methyl ester ~550 (estimated) Not reported
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () 4-(N-methyl-N-phenylsulfamoyl)benzamido Isopropyl Sulfamoyl, methyl ester 449.77 g/mol (CAS: 449767-97-9) Not reported
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e, ) 3,4,5-Trimethoxyphenylamino Acetyl Trimethoxy phenyl, acetyl, methyl ester 420.3 g/mol Antitubulin activity (IC50 values not provided)
(E)-ethyl 6-benzyl-2-((diethylamino)(phenylamino)methyleneamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () Diethylamino-phenylamino methyleneamino Benzyl Benzyl, ethyl ester Not reported Not reported

Key Observations :

  • Position 6 : Acetyl substitution (target compound and 3e) may enhance metabolic stability compared to isopropyl () or benzyl () groups.
  • Bioactivity: The trimethoxyphenylamino analog (3e) demonstrated antitubulin activity, suggesting that electron-rich aromatic substituents at position 2 correlate with microtubule disruption .

Research Findings and Implications

Substituent-Driven Activity : The sulfamoyl group in the target compound and ’s analog may confer selectivity for sulfotransferases or sulfonamide-binding targets, contrasting with the trimethoxyphenyl group’s antitubulin effects .

Metabolic Considerations : Acetyl and methyl ester groups (target compound) likely improve metabolic stability over ethyl esters () or unprotected amines .

Unanswered Questions : The diisobutylsulfamoyl moiety’s impact on bioavailability and target engagement remains uncharacterized. Comparative studies with ’s methyl-phenylsulfamoyl analog could clarify steric vs. electronic contributions.

Q & A

Q. What are the critical steps in synthesizing methyl 6-acetyl-2-(4-(N,N-diisulfamoyl)benzamido)tetrahydrothieno-pyridine carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Activation of the benzamido group using reagents like HATU or DCC in DMF .
  • Sulfonylation : Introduction of the N,N-diisobutylsulfamoyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .
  • Cyclization : Formation of the tetrahydrothieno-pyridine core using acid catalysis (e.g., HCOOH) .
    Key optimizations include temperature control (0–25°C for sensitive steps) and solvent selection (DMF for polar intermediates, dry ether for reductions) to achieve yields >70% .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to verify functional groups (e.g., acetyl at δ ~2.1 ppm, sulfamoyl at δ ~3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 505.7 vs. calculated 505.7) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How do the compound’s functional groups influence its reactivity?

  • Acetyl group : Susceptible to hydrolysis under acidic/basic conditions; stabilized via steric hindrance from the tetrahydrothieno-pyridine core .
  • Sulfamoyl group : Participates in hydrogen bonding and serves as a leaving group in nucleophilic substitutions (e.g., with amines) .
  • Benzamido group : Undergoes photooxidation in UV light, requiring storage in amber vials .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Design of Experiments (DoE) : Screen parameters like catalyst loading (e.g., 5–20 mol% p-TsOH), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Alternative catalysts : Test Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency, as seen in analogous pyridine syntheses .

Q. How should researchers reconcile discrepancies in reported biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., diisobutylsulfamoyl vs. dimethylsulfamoyl) and assay against targets like kinase enzymes .
  • Dose-response curves : Compare IC50_{50} values under standardized conditions (e.g., 10% FBS in cell media) to minimize matrix effects .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to targets like PARP-1, explaining potency variations among analogs .

Q. What strategies are recommended for resolving conflicting NMR data on the acetyl group’s environment?

  • Variable Temperature (VT) NMR : Assess conformational flexibility by acquiring spectra at 25°C and −40°C to detect dynamic effects .
  • NOESY/ROESY : Identify spatial proximity between the acetyl group and adjacent protons (e.g., tetrahydrothieno protons) to confirm stereochemistry .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled acetyl derivatives to enhance signal resolution in crowded spectral regions .

Q. How can in silico modeling guide the identification of biological targets for this compound?

  • Pharmacophore mapping : Align the compound’s functional groups (e.g., sulfamoyl H-bond acceptors) with known kinase inhibitors .
  • Molecular docking : Screen against databases like PDB or ChEMBL to prioritize targets (e.g., EGFR, VEGFR2) for experimental validation .
  • ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks, narrowing down viable therapeutic applications .

Methodological Guidelines

Q. What protocols are recommended for stability testing under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma stability : Add to rat plasma (1 mg/mL) and quantify remaining compound at 0, 1, 4, and 24h using HPLC .
  • Light sensitivity : Expose to UV (365 nm) and assess photodegradation products with HRMS .

Q. How should researchers design comparative studies with structural analogs?

  • Core structure retention : Compare analogs with identical tetrahydrothieno-pyridine cores but varied sulfamoyl substituents .
  • Biological assays : Test all compounds in parallel against the same cell line (e.g., HeLa) with controls (e.g., staurosporine for apoptosis) .
  • Data normalization : Express activity as % inhibition relative to vehicle-treated samples to minimize batch effects .

Data Interpretation Tables

Q. Table 1. Key Reaction Conditions for Functional Group Modifications

Reaction TypeReagents/ConditionsYield (%)Reference
Sulfonylation4-(N,N-diisobutylsulfamoyl)benzoyl chloride, NaH, THF, 0°C82
AcetylationAcetic anhydride, pyridine, rt, 12h75
Cyclizationp-TsOH (10 mol%), toluene, 110°C, 6h68

Q. Table 2. Comparative Biological Activity of Structural Analogs

Analog SubstituentTarget IC50_{50} (nM)Assay TypeReference
DiisobutylsulfamoylPARP-1: 12 ± 3In vitro
DimethylsulfamoylPARP-1: 45 ± 8In vitro
TrifluoromethylEGFR: 280 ± 20Cell-based

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